molecular formula C13H7BrF5NO B13426642 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

Cat. No.: B13426642
M. Wt: 368.10 g/mol
InChI Key: CIBBSZVBKPMNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is a halogenated aniline derivative with a complex substitution pattern. Its structure features:

  • A bromine atom at position 5 of the aniline ring.
  • A phenoxy group at position 2, substituted with 2,6-difluoro and 4-(trifluoromethyl) groups.

This compound is likely synthesized via palladium-catalyzed cross-coupling reactions, analogous to methods described for related brominated anilines in patent literature (e.g., Suzuki-Miyaura coupling in ).

Properties

Molecular Formula

C13H7BrF5NO

Molecular Weight

368.10 g/mol

IUPAC Name

5-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

InChI

InChI=1S/C13H7BrF5NO/c14-7-1-2-11(10(20)5-7)21-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H,20H2

InChI Key

CIBBSZVBKPMNEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N)OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

Preparation of Key Intermediates

Synthesis of 4-Bromo-2,6-difluoroaniline Intermediate

A critical intermediate is 4-Bromo-2,6-difluoroaniline , which can be prepared by bromination of 2,6-difluoroaniline under mild acidic conditions:

Step Reagents/Conditions Description Yield (%)
1 2,6-Difluoroaniline, bromine, acetic acid in water at 20°C for 15 min Bromination of 2,6-difluoroaniline to introduce bromine at the 4-position 92
2 Sodium carbonate aqueous solution Neutralization and extraction with dichloromethane -

This method provides a high yield (92%) of the brominated aniline intermediate, suitable for further functionalization.

Formation of the Phenoxy Substituent

The phenoxy group bearing 2,6-difluoro and 4-(trifluoromethyl) substituents is typically prepared or sourced as a phenol derivative. The coupling to the aniline derivative is achieved via nucleophilic aromatic substitution or Ullmann-type ether synthesis.

Coupling of the Aniline and Phenoxy Components

The final step involves the formation of the ether bond between the brominated aniline and the substituted phenol:

  • The reaction typically proceeds under basic conditions (e.g., with pyridine or other bases).
  • The reaction mixture is stirred for extended periods (e.g., 16 hours) to ensure complete coupling.
  • After the reaction, the mixture is extracted, washed, dried, and concentrated to isolate the product.

Alternative Halogenation and Functionalization Routes

For related compounds such as 5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline , the synthesis involves:

  • Starting from 3-(trifluoromethyl)aniline.
  • Sequential bromination and chlorination to introduce halogen substituents.
  • Coupling with phenolic derivatives to form the ether linkage.

This multi-step approach allows precise control of substitution patterns and yields the target compound with high purity.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination of 2,6-difluoroaniline Bromine, acetic acid, water 20°C 15 min 92 High selectivity for 4-bromo substitution
Neutralization & extraction Sodium carbonate aqueous solution, dichloromethane extraction Room temperature - - Standard work-up procedure
Coupling with phenol Pyridine, substituted phenol, stirring Room temperature 16 hours - Ether bond formation; purification required
Halogenation (alternative) Bromination and chlorination of 3-(trifluoromethyl)aniline Variable Variable - For related halogenated derivatives

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the aniline ring.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline exerts its effects involves interactions with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s unique properties arise from its substitution pattern. Below is a comparison with key analogs:

Compound Name Key Substituents Molecular Formula CAS Number Key Differences vs. Target Compound Reference
5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline Br (C5), 2,6-F₂, 4-CF₃ (phenoxy) C₁₃H₇BrF₅NO Not provided Base structure N/A
3-Bromo-2-(2,6-difluoro-4-(trifluoromethyl)phenoxy)-5-fluoroaniline Br (C3), 5-F (aniline), 2,6-F₂, 4-CF₃ (phenoxy) C₁₃H₆BrF₆NO 2244083-60-9 Fluoro at C5 of aniline ring
5-Bromo-2-(trifluoromethyl)aniline Br (C5), CF₃ (C2) C₇H₅BrF₃N 703-91-3 Lacks phenoxy group and fluorine substituents
2-Bromo-5-(trifluoromethyl)aniline Br (C2), CF₃ (C5) C₇H₅BrF₃N 454-79-5 Substituent positions reversed; no phenoxy group
3-Bromo-4-(trifluoromethoxy)anisole Br (C3), OCF₃ (C4), OCH₃ (C1) C₈H₆BrF₃O₂ 619-41-0 Methoxy and trifluoromethoxy groups instead of phenoxy
Key Observations:
  • Steric Hindrance: The phenoxy group introduces steric bulk, which may reduce reaction rates in further functionalization compared to simpler bromoanilines like 5-Bromo-2-(trifluoromethyl)aniline.

Physical and Chemical Properties

Property Target Compound (Inferred) 5-Bromo-2-(trifluoromethyl)aniline 2-Bromo-5-(trifluoromethyl)aniline 3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline
Molecular Weight ~382.1 g/mol 240.02 g/mol 240.02 g/mol 377.66 g/mol
Melting Point Likely >100°C (due to bulky groups) Not provided Not provided Not provided
Boiling Point >300°C (estimated) Not provided Not provided 409.0°C at 760 mmHg
Solubility Low in water; soluble in organics Low Low Low
  • Thermal Stability : The trifluoromethyl and fluorine substituents likely increase thermal stability, as seen in analogs with similar substitution patterns.

Q & A

Basic: What are the optimal synthetic routes for 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline?

Methodological Answer:
The synthesis typically involves multi-step halogenation and coupling reactions . For example:

  • Nucleophilic aromatic substitution : Reacting a brominated aniline precursor with 2,6-difluoro-4-(trifluoromethyl)phenol under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy linkage .
  • Palladium-catalyzed cross-coupling : A Suzuki-Miyaura coupling between a brominated aniline boronic ester and a halogenated aryl fluoride, optimized with Pd(PPh₃)₄ as a catalyst (yields >95% reported under nitrogen atmosphere) .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) ensures high purity, monitored via HPLC (retention time ~0.99 min) .

Basic: How is the compound characterized structurally and functionally?

Methodological Answer:
Key characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies aromatic proton environments and substituent effects (e.g., deshielding from electron-withdrawing CF₃ groups) .
    • LC-MS : Confirms molecular weight (m/z ~386.09) and detects impurities .
  • Chromatography : Reverse-phase HPLC quantifies purity (>97%) and assesses stability under varying pH .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., halogen bonding) .

Basic: What structural features dictate its reactivity in medicinal chemistry?

Methodological Answer:
The trifluoromethyl (CF₃) and difluoro-phenoxy groups are critical:

  • CF₃ group : Enhances lipophilicity (logP ~3.2) and stabilizes binding via hydrophobic interactions with protein pockets .
  • Phenoxy linkage : Facilitates π-π stacking with aromatic residues in enzyme active sites .
  • Bromine atom : Acts as a leaving group in substitution reactions (e.g., forming C-N bonds in drug candidates) .

Advanced: How can reaction conditions be optimized to mitigate byproducts in halogenation steps?

Methodological Answer:

  • Temperature control : Maintain ≤110°C to avoid decomposition of thermally sensitive intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates, reducing side reactions .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) enhance regioselectivity in coupling steps .
  • In situ monitoring : Use FTIR to track consumption of starting materials and adjust reaction time dynamically .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from substituent positional effects or assay conditions:

  • Comparative SAR studies : Synthesize analogs (e.g., replacing Br with Cl or varying fluorine positions) to isolate activity contributions .
  • Assay standardization : Re-test under uniform conditions (e.g., pH 7.4 buffer, 37°C) using isogenic cell lines to minimize variability .
  • Computational docking : Model interactions with target proteins (e.g., kinases) to rationalize divergent IC₅₀ values .

Advanced: What computational methods predict its interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by CF₃ and Br groups .
  • Molecular Dynamics (MD) : Simulates binding stability in enzyme pockets (e.g., cytochrome P450) over 100-ns trajectories .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with inhibitory potency against microbial targets .

Advanced: How does the compound’s halogen configuration influence its metabolic stability?

Methodological Answer:

  • Fluorine atoms : Reduce oxidative metabolism (CYP450-mediated) due to strong C-F bonds, prolonging half-life .
  • Bromine vs. Chlorine : Br’s larger atomic radius increases steric hindrance, slowing glucuronidation in hepatocyte assays .
  • In vitro assays : Use liver microsomes (+NADPH) to quantify metabolite formation (LC-MS/MS) and identify degradation pathways .

Advanced: What strategies improve solubility without compromising bioactivity?

Methodological Answer:

  • Prodrug design : Introduce phosphate or amino acid conjugates at the aniline NH₂ group, cleaved enzymatically in vivo .
  • Co-crystallization : Formulate with cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility (>2 mg/mL) .
  • PEGylation : Attach polyethylene glycol chains to the phenoxy oxygen, balancing hydrophilicity and membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.